Extended Linker vs Direct Amino Analog
The target compound incorporates an N‑methylaminomethyl (–CH₂–NH–CH₂–) linker, adding one extra methylene unit compared to the direct aminomethyl (–NH–CH₂–) linker found in the closely related analog 3-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol hydrochloride (CAS 1856047-19-2) . In histamine H₃ receptor antagonist series, lengthening the spacer between the central heterocycle and the terminal aromatic group by a single methylene has been shown to shift binding affinity by up to 10‑fold and alter intrinsic activity from inverse agonism to neutral antagonism [1]. The molecular weight increases from 253.73 g/mol (C₁₂H₁₆ClN₃O) to 267.75 g/mol (C₁₃H₁₈ClN₃O), accompanied by an increase in the number of rotatable bonds, which may influence conformational flexibility and target engagement kinetics .
| Evidence Dimension | Linker length and molecular weight |
|---|---|
| Target Compound Data | N‑methylaminomethyl linker; MW = 267.75 g/mol; C₁₃H₁₈ClN₃O |
| Comparator Or Baseline | 3-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol hydrochloride: aminomethyl linker; MW = 253.73 g/mol; C₁₂H₁₆ClN₃O |
| Quantified Difference | +1 methylene (+CH₂–) in linker; ΔMW = +14.02 g/mol |
| Conditions | Structural comparison based on CAS registry data ; class‑level SAR from pyrazole H₃ antagonist literature [1] |
Why This Matters
Procurement of the correct linker‑length variant is critical because even a single‑methylene alteration can invert pharmacological efficacy, directly impacting the validity of structure‑activity relationship studies.
- [1] US Patent 20070197526. Pyrazoles for the treatment of obesity and other CNS disorders. 2007. (Exemplifies spacer‑length SAR across pyrazole H₃ antagonist series.) View Source
